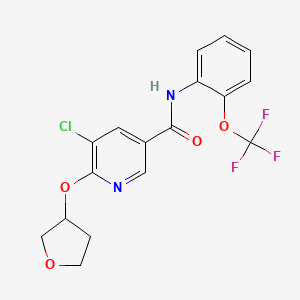

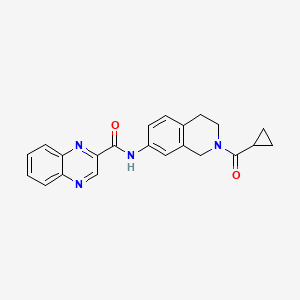

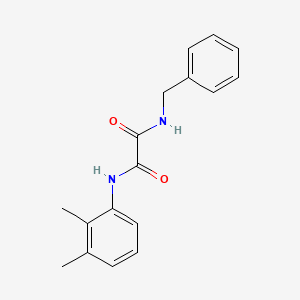

![molecular formula C29H30N2O7 B2535707 5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]amino]methyl]furan-2-carboxylic acid CAS No. 2138008-50-9](/img/structure/B2535707.png)

5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]amino]methyl]furan-2-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

The InChI code for a similar compound is provided: 1S/C19H19NO5/c1-24-11-17 (18 (21)22)20-19 (23)25-10-16-14-8-4-2-6-12 (14)13-7-3-5-9-15 (13)16/h2-9,16-17H,10-11H2,1H3, (H,20,23) (H,21,22)/t17-/m0/s1 . This can be used to generate a 3D structure of the molecule using appropriate software.科学的研究の応用

Furan Derivatives in Pharmaceutical and Polymer Industries

Furan derivatives, such as furan carboxylic acids, have garnered attention for their potential as biobased building blocks in pharmaceutical and polymer industries. A study by Jia et al. (2019) described a one-pot enzyme cascade for the synthesis of furan carboxylic acids from 5-hydroxymethylfurfural, highlighting the efficiency and environmental benefits of biocatalysis in producing high-value chemical compounds (Jia et al., 2019).

Fmoc Group in Peptide Synthesis

The fluoren-9-ylmethoxycarbonyl (Fmoc) group plays a crucial role in peptide synthesis, especially in providing reversible protection for amino groups. Johnson et al. (1993) demonstrated the value of N,O-Bis-Fmoc derivatives in the synthesis of peptides with reversibly protected tertiary peptide bonds, facilitating the production of "difficult sequences" in peptide chains (Johnson et al., 1993).

Biocatalysis for Furan Compound Synthesis

Enzymatic methods for synthesizing furan-based compounds offer an eco-friendly alternative to chemical synthesis. Dijkman, Groothuis, and Fraaije (2014) explored the enzyme-catalyzed oxidation of 5-hydroxymethylfurfural to furan-2,5-dicarboxylic acid, a key biobased platform chemical for polymer production, demonstrating an effective approach for achieving high yields at ambient conditions (Dijkman et al., 2014).

Antimicrobial Activities of Furan Derivatives

The antimicrobial properties of furan derivatives are of significant interest in medical research. Dias et al. (2015) investigated the synthesis and antimicrobial activities of new di- and triorganotin(IV) carboxylates derived from a Schiff base, revealing their potential in combating microbial resistance through structural modifications of furan compounds (Dias et al., 2015).

Fmoc Amino Acids in Solid Phase Peptide Synthesis

The application of Fmoc amino acids in solid-phase peptide synthesis has been extensively developed, offering a versatile tool for synthesizing peptides and proteins. Fields and Noble (2009) highlighted the advancements in solid supports, linkages, and protecting groups that have facilitated the synthesis of biologically active peptides and proteins, underscoring the orthogonal nature of Fmoc solid phase peptide synthesis in bioorganic chemistry (Fields & Noble, 2009).

特性

IUPAC Name |

5-[[9H-fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]amino]methyl]furan-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H30N2O7/c1-29(2,3)38-27(34)30-14-18(15-30)31(16-19-12-13-25(37-19)26(32)33)28(35)36-17-24-22-10-6-4-8-20(22)21-9-5-7-11-23(21)24/h4-13,18,24H,14-17H2,1-3H3,(H,32,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRXPGJJTBADXBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)N(CC2=CC=C(O2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H30N2O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

518.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]amino]methyl]furan-2-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

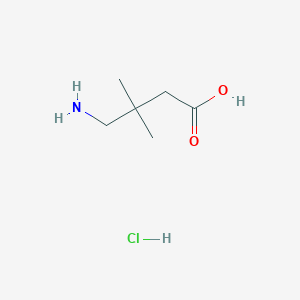

![8-(4-Ethoxybenzoyl)-6-[(4-methoxyphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2535624.png)

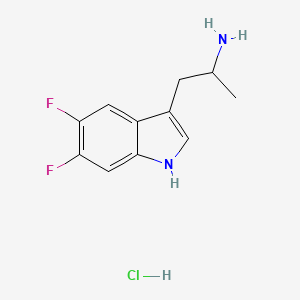

![N-(6-fluorobenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide](/img/structure/B2535627.png)

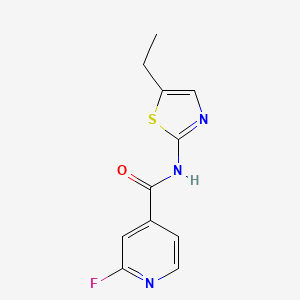

![3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylic acid](/img/structure/B2535636.png)

![3-(Tert-butyl)-1-methyl-6-((2-naphthylsulfonyl)amino)indeno[2,3-D]pyrazol-4-one](/img/structure/B2535637.png)

![2-(2-Methoxyphenyl)-5-methyl-7-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2535643.png)